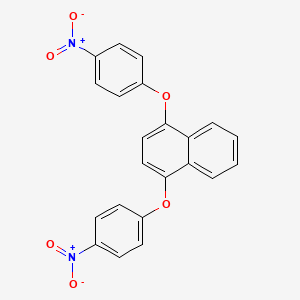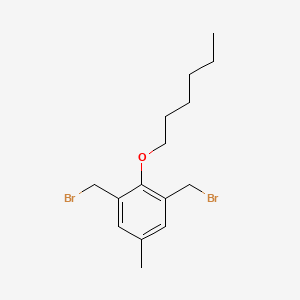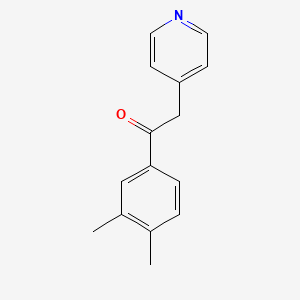
Prop-2-en-1-yl (chlorosulfonyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-en-1-yl (chlorosulfonyl)carbamate is a chemical compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chlorosulfonyl group attached to a carbamate moiety, which imparts distinct reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl (chlorosulfonyl)carbamate can be synthesized using chlorosulfonyl isocyanate (CSI) as a key reagent. The reaction typically involves the interaction of CSI with an alcohol feedstock under controlled conditions. The process can be streamlined by implementing a one-pot, two-step, three-component process involving CSI, alcohol, and a suitable substrate .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using commercially available CSI. The production process requires careful handling of reactive intermediates and the use of non-nucleophilic, inert, and anhydrous solvents such as chlorinated solvents, acetonitrile, or toluene .
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-en-1-yl (chlorosulfonyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The chlorosulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized carbamate derivatives, while substitution reactions can produce a variety of substituted carbamates .
Aplicaciones Científicas De Investigación
Prop-2-en-1-yl (chlorosulfonyl)carbamate has found applications in several scientific research areas:
Biology: The compound’s reactivity makes it useful in the modification of biomolecules and the study of biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of prop-2-en-1-yl (chlorosulfonyl)carbamate involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations. The compound can also participate in radical-mediated reactions, where it serves as a precursor for the generation of reactive intermediates .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroprop-2-en-1-yl Sulfones: These compounds share structural similarities with prop-2-en-1-yl (chlorosulfonyl)carbamate and exhibit similar reactivity patterns.
N-Chlorosulfonyl Carbamates: These compounds are closely related and are used in similar synthetic applications.
Uniqueness
This compound stands out due to its unique combination of a chlorosulfonyl group and a carbamate moiety, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable tool in both academic and industrial research .
Propiedades
Número CAS |
289901-10-6 |
|---|---|
Fórmula molecular |
C4H6ClNO4S |
Peso molecular |
199.61 g/mol |
Nombre IUPAC |
prop-2-enyl N-chlorosulfonylcarbamate |
InChI |
InChI=1S/C4H6ClNO4S/c1-2-3-10-4(7)6-11(5,8)9/h2H,1,3H2,(H,6,7) |
Clave InChI |
VTBIAXSAOTXEEH-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)NS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242428.png)


![2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one](/img/structure/B14242459.png)
![6-Chloro-3-[3-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14242465.png)
![{3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B14242468.png)
![5-[Di(propan-2-yl)amino]-2-nitrophenol](/img/structure/B14242473.png)
![2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal](/img/structure/B14242474.png)

![N-(2-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-3-yl)benzamide](/img/structure/B14242481.png)
![2-Chloro-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-6-methylpyridine](/img/structure/B14242483.png)

![6-[(E)-Benzylideneamino]-7-methyl-2H-1-benzopyran-2-one](/img/structure/B14242489.png)
![3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B14242493.png)
